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Introduction

Furosemide, a potent loop diuretic, is widely used in clinical practice for managing edema and
hypertension. However, one of its significant side effects is ototoxicity, which can lead to
temporary or, in some cases, permanent sensorineural hearing loss.[1][2] The risk of hearing
damage is elevated with high doses, rapid intravenous administration, and co-administration
with other ototoxic drugs like aminoglycoside antibiotics.[1][3] Animal models are indispensable
tools for investigating the mechanisms of furosemide-induced hearing loss, screening for
protective agents, and establishing safe dosage guidelines. Common models include mice,
rats, guinea pigs, and chinchillas.[3] This document provides detailed protocols and data for
researchers studying the ototoxic effects of furosemide in a preclinical setting.

Mechanism of Furosemide Ototoxicity

Furosemide's primary ototoxic action targets the stria vascularis in the cochlea.[2] It inhibits the
Na-K-2ClI cotransporter (NKCC1), which is crucial for maintaining the high potassium
concentration in the endolymph and generating the endocochlear potential (EP).[1][2][4] The
EP is the essential driving force for the transduction currents in sensory hair cells. Inhibition of
NKCCL1 disrupts this delicate ionic balance, leading to a rapid and reversible decrease in the
EP, which in turn impairs hair cell function and causes a temporary threshold shift.[3][4][5]
Furosemide can also reduce blood flow to the cochlea, potentially causing ischemia and
secondary damage.[1][2] While furosemide alone often causes reversible hearing loss, its co-
administration with drugs like aminoglycosides (e.g., kanamycin) can lead to synergistic

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b056975?utm_src=pdf-interest
https://www.droracle.ai/articles/259294/can-lasix-furosemide-contribute-to-hearing-loss
https://pmc.ncbi.nlm.nih.gov/articles/PMC6002634/
https://www.droracle.ai/articles/259294/can-lasix-furosemide-contribute-to-hearing-loss
https://pubmed.ncbi.nlm.nih.gov/4033342/
https://pubmed.ncbi.nlm.nih.gov/4033342/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6002634/
https://www.droracle.ai/articles/259294/can-lasix-furosemide-contribute-to-hearing-loss
https://pmc.ncbi.nlm.nih.gov/articles/PMC6002634/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8259699/
https://pubmed.ncbi.nlm.nih.gov/4033342/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8259699/
https://www.researchgate.net/publication/238787944_Acute_Sensorineural_Hearing_Loss_Furosemide_Ototoxicity_Revisited
https://www.droracle.ai/articles/259294/can-lasix-furosemide-contribute-to-hearing-loss
https://pmc.ncbi.nlm.nih.gov/articles/PMC6002634/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b056975?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

hodological licati
BENGHE ey cricn

ototoxicity, resulting in permanent hair cell loss.[3][5][6] This is because furosemide is believed
to disrupt the blood-cochlear barrier, increasing the penetration of other ototoxic substances

into the inner ear.[2][7]
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Caption: Simplified signaling pathway of furosemide-induced ototoxicity.

General Experimental Workflow

A typical study investigating furosemide-induced hearing loss follows a standardized workflow.
This ensures reproducibility and allows for clear comparison between control and treatment
groups. The process begins with animal selection and acclimatization, followed by a baseline
auditory assessment. After drug administration, auditory function is monitored over time, and
the experiment concludes with tissue collection for histological analysis of the cochlea.
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Caption: General experimental workflow for ototoxicity studies.

Quantitative Data Summary

The following tables summarize dosages and effects reported in various studies using animal
models to investigate furosemide-induced hearing loss. Co-administration with an
aminoglycoside like kanamycin is common to induce a more severe and permanent hearing
loss model.[6][8]

Table 1: Furosemide and Kanamycin Co-Administration in Mice
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. Kanamycin
Mouse Strain
Dose & Route

Furosemide
Dose & Route

Key Findings
Reference
Observations

C57BL/6 1 mg/g (s.c.)

0.08, 0.10, 0.25,
or 0.40 mg/g

(i.p.)

Dose-dependent
increase in
degeneration/los

s of outer hair

cells (most [9]
susceptible),

followed by inner

hair cells and

supporting cells.

700 and 1,000

Not Specified
mg/kg (s.c.)

100 mg/kg (i.v.)

Rapid i.v.

furosemide
administration
maximized inner

hair cell loss.

Caused severe 18]
ABR threshold

shifts and spiral
ganglion cell

loss.

Not Specified 550 mg/kg (s.c.)

130 mg/kg (i.p.)

ABR threshold
increased to ~73
dB on day 7,
indicating

. [10]
profound hearing
loss. Cochlear
degeneration

was observed.

Table 2: Furosemide Administration in Other Animal Models
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Animal Model

Furosemide Dose
& Route

Key Findings &
. Reference
Observations

Rats (Normal)

40-50 mg/kg (i.v.)

Little change in
Endocochlear
Potential (EP) or
Compound Action
Potential (CAP)

[11]
threshold below 40
mg/kg. Steep dose-
response curve with
maximum effect at 50

mg/kg.

Rats (Albumin-

Deficient)

~20-25 mg/kg (i.v.)

Much more sensitive

to furosemide. The

dose for half-maximal

effect was about half

[11]

that of normal rats,
supporting the role of
unbound furosemide

in ototoxicity.

Guinea Pigs

100 mg/kg (i.v.)

Caused transient loss

of pinna reflex.

Reversible changes

included narrowing of

. . [12]

stria vascularis

capillaries and

cytoplasmic swelling

of outer hair cells.

Chinchilla

Not Specified

(Systemic Injection)

Reversibly altered [13]
basilar membrane

vibrations, with

response reductions

up to 61 dB at low

stimulus intensities,

implicating outer hair
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cells in cochlear

amplification.

Detailed Experimental Protocols

Protocol 1: Induction of Furosemide-Mediated Hearing
Loss in Mice

This protocol is adapted from studies using a combination of kanamycin and furosemide to
induce significant and permanent sensorineural hearing l0ss.[8][9][10]

Materials:

o C57BL/6 mice (or other appropriate strain)
o Kanamycin sulfate solution

e Furosemide solution (e.g., Lasix)
 Sterile saline

e Syringes and needles for subcutaneous (s.c.) and intraperitoneal (i.p.) or intravenous (i.v.)
injection

Animal scale

Procedure:

o Animal Preparation: Acclimatize animals for at least one week before the experiment. Weigh
each mouse immediately before injection to ensure accurate dosing.

o Kanamycin Administration: Administer a single dose of kanamycin (e.g., 1 mg/g or 1000
mg/kg) via subcutaneous injection.[8][9]

e Furosemide Administration:

o For permanent hearing loss models: 5 to 30 minutes after the kanamycin injection,
administer a single dose of furosemide.[8]
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o The route can be intraperitoneal (e.g., 0.40 mg/qg) or, for a more potent effect on inner hair
cells, intravenous (e.g., 100 mg/kg).[8][9]

o For transient hearing loss models: Administer furosemide alone via i.v. or i.p. injection.

o Control Group: Administer an equivalent volume of sterile saline to the control group using
the same injection routes and schedule.

e Monitoring: Monitor the animals for 10-14 days post-injection.[9][10] Auditory function should
be assessed at baseline and at several time points after treatment.

Protocol 2: Auditory Brainstem Response (ABR)
Measurement

ABR is an objective electrophysiological measure used to assess hearing sensitivity by
recording neural responses to sound stimuli.[14][15][16]

Materials:

ABR recording system (e.g., TDT System 3)
e Soundproof chamber
» Heating pad to maintain animal body temperature (36.5°C-38.0°C)[14][17]

e Anesthetic (e.g., Ketamine/Xylazine combination, 100 mg/kg and 10 mg/kg respectively)[15]
[17]

e Subdermal needle electrodes
¢ Ophthalmic ointment
Procedure:

o Anesthesia: Anesthetize the mouse (e.g., i.p. injection of ketamine/xylazine). Confirm deep
anesthesia by lack of a toe-pinch reflex. Apply ophthalmic ointment to prevent eye dryness.
[15][17]
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Animal and Electrode Placement:

o Place the anesthetized animal on a heating pad inside the soundproof chamber.

o Insert three subdermal needle electrodes: an active electrode at the vertex of the skull, a
reference electrode over the mastoid of the test ear, and a ground electrode on the
contralateral hind limb or neck.[15][18]

Stimuli and Recording:

[¢]

Position the speaker 10 cm from the test ear.[15]

o Click Stimuli: Present broadband click stimuli (e.g., 100 us duration) to get a general
assessment of hearing. Start at a high intensity (e.g., 90 dB SPL) and decrease in 5 or 10
dB steps until no waveform is discernible.[17][18]

o Tone-Burst Stimuli: To assess frequency-specific hearing, present tone bursts at various
frequencies (e.g., 4, 8, 16, 32 kHz).[17]

o Average the responses from multiple presentations (e.g., 512) at each intensity level to
improve the signal-to-noise ratio.[18]

Threshold Determination: The ABR threshold is defined as the lowest stimulus intensity (dB
SPL) that produces a visually detectable and reproducible waveform (typically Wave 1-V).[15]
[16]

Recovery: After recording, place the animal in a warm cage and monitor until it has fully
recovered from anesthesia.[18]

Protocol 3: Cochlear Histopathology

Histological analysis is performed at the end of the study to correlate functional hearing loss
with structural damage to the cochlea, particularly the hair cells and stria vascularis.[9]

Materials:

¢ Dissection tools

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://bio-protocol.org/en/bpdetail?id=1768&type=0
https://www.researchgate.net/publication/359282190_Protocol_for_assessing_auditory_brainstem_response_in_mice_using_a_four-channel_recording_system
https://bio-protocol.org/en/bpdetail?id=1768&type=0
https://pmc.ncbi.nlm.nih.gov/articles/PMC8933526/
https://www.researchgate.net/publication/359282190_Protocol_for_assessing_auditory_brainstem_response_in_mice_using_a_four-channel_recording_system
https://pmc.ncbi.nlm.nih.gov/articles/PMC8933526/
https://www.researchgate.net/publication/359282190_Protocol_for_assessing_auditory_brainstem_response_in_mice_using_a_four-channel_recording_system
https://bio-protocol.org/en/bpdetail?id=1768&type=0
https://en.bio-protocol.org/en/bpdetail?id=1768&type=0
https://www.researchgate.net/publication/359282190_Protocol_for_assessing_auditory_brainstem_response_in_mice_using_a_four-channel_recording_system
https://www.criver.com/resources/histopathology-mouse-model-kanamycinfurosemide-induced-cochlear-hair-cell-injury
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b056975?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

 Fixative solution (e.g., 4% paraformaldehyde or a picric acid/formic acid solution)[9]

» Decalcifying solution (e.g., EDTA or formic acid)[9]

o Paraffin wax and embedding station

e Microtome

e Stains (e.g., Hematoxylin and Eosin - H&E)

e Microscope

Procedure:

o Tissue Collection: Following the final ABR measurement, euthanize the animal according to
approved institutional protocols. Immediately decapitate and dissect the temporal bones to
expose the cochleae.

o Fixation and Decalcification:

o Gently open the cochlea at the apex and round window to allow fixative perfusion.

o Immerse the temporal bones in a fixative solution overnight at 4°C.

o Transfer the tissue to a decalcifying solution. Monitor decalcification progress (e.g., with x-
rays or by feel) until the bone is pliable.[9]

e Processing and Embedding: Dehydrate the decalcified cochleae through a graded series of
ethanol, clear with xylene, and embed in paraffin wax.

e Sectioning and Staining:

o Using a microtome, cut thin sections (e.g., 5-10 um) of the cochlea.[9]

o Mount the sections on glass slides and stain with H&E to visualize the general morphology
of the organ of Corti, hair cells, supporting cells, and stria vascularis.[9]
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e Microscopic Evaluation: Examine the stained sections under a light microscope. Quantify
hair cell loss (inner and outer) and assess the integrity of the stria vascularis and spiral
ganglion neurons, comparing treated animals to controls.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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